molecular formula C25H26N2O6S B2612742 3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-80-7

3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2612742
CAS No.: 864926-80-7
M. Wt: 482.55
InChI Key: YIPQAZYTZYGVRF-UHFFFAOYSA-N
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Description

3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound with a unique structure that combines elements of naphthalene, thieno[2,3-c]pyridine, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions The process begins with the preparation of the naphthalene derivative, followed by the formation of the thieno[2,3-c]pyridine coreCommon reagents used in these reactions include various halides, amines, and carboxylic acids, often in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate exerts its effects depends on its interactions with molecular targets. These could include binding to specific proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-diethyl 2-(3-methoxynaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate apart is its combination of structural elements, which may confer unique chemical and biological properties

Properties

IUPAC Name

diethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-4-32-24(29)21-17-10-11-27(25(30)33-5-2)14-20(17)34-23(21)26-22(28)18-12-15-8-6-7-9-16(15)13-19(18)31-3/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPQAZYTZYGVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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